![molecular formula C10H10N2O2 B12814919 4-Acetyl-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12814919.png)
4-Acetyl-6-methyl-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
4-Acetyl-6-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse biological activities and are key components in many pharmaceuticals and agrochemicals. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-6-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-acetyl-6-methyl-1H-benzo[d]imidazole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-6-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazoles with various functional groups.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 4-acetyl-6-methyl-1H-benzo[d]imidazol-2(3H)-one possess significant antimicrobial properties. For instance, compounds derived from this scaffold have shown effectiveness against various bacterial strains and fungi.
Case Study:
A series of synthesized derivatives were evaluated for their antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MIC) as low as 5 µg/mL .
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells.
Data Table: Anticancer Activity
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 10 | Apoptosis induction |
Compound B | MCF-7 | 8 | Cell cycle arrest |
Compound C | A549 | 12 | Inhibition of proliferation |
Antitubercular Activity
In vitro studies have highlighted the antitubercular activity of certain derivatives against Mycobacterium tuberculosis, indicating potential for development into therapeutic agents for tuberculosis treatment.
Case Study:
A derivative was evaluated in vivo in mice models, showing significant reduction in bacterial load compared to controls .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound derivatives. Modifications at various positions on the benzimidazole ring can enhance potency and selectivity.
Key Findings:
- Substituents at the 4-position significantly influence antimicrobial activity.
- The presence of electron-donating groups enhances anticancer properties.
Mechanism of Action
The mechanism of action of 4-Acetyl-6-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. It can inhibit enzymes or receptors, leading to various biological effects. For instance, it may inhibit protein kinases, affecting cell signaling pathways and leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetyl-1H-benzo[d]imidazol-2(3H)-one
- 6-Methyl-1H-benzo[d]imidazol-2(3H)-one
- 4,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one
Uniqueness
4-Acetyl-6-methyl-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and methyl groups contribute to its reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Biological Activity
4-Acetyl-6-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazole family. Its unique structure, characterized by an acetyl group at the 4-position and a methyl group at the 6-position of the benzimidazole ring, contributes to its diverse biological activities. This article explores its biological activity, particularly its antibacterial and anticancer properties, supported by relevant research findings and case studies.
The molecular formula of this compound is C10H10N2O2 with a molecular weight of 190.19 g/mol. The compound exhibits stability and reactivity due to its benzimidazole core, making it a significant candidate in medicinal chemistry .
Antibacterial Activity
Research indicates that this compound possesses notable antibacterial properties. It has been shown to be effective against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve interaction with bacterial enzymes or DNA, leading to inhibition of their function .
Table 1: Antibacterial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.025 mg/mL |
Escherichia coli | 0.020 mg/mL |
Bacillus subtilis | 0.015 mg/mL |
This table summarizes the MIC values for several bacterial strains, demonstrating the compound's potential as an antibacterial agent .
Anticancer Activity
In addition to its antibacterial properties, studies have highlighted the anticancer potential of this compound, particularly against HepG2 liver cancer cells. The compound exhibited significant cytotoxic effects, suggesting its relevance in cancer research .
Case Study: Anticancer Effects on HepG2 Cells
A study evaluated the cytotoxic effects of this compound on HepG2 cells using an MTT assay. The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 15 µM.
Table 2: Cytotoxicity of this compound on HepG2 Cells
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
5 | 85 |
10 | 65 |
15 | 40 |
20 | 25 |
This data illustrates the compound's effectiveness in inhibiting cancer cell proliferation .
The biological activity of this compound can be attributed to its ability to bind to specific biological targets. Molecular docking studies have suggested that it interacts with enzymes involved in bacterial metabolism and cancer cell proliferation. These interactions may enhance its efficacy as a therapeutic agent .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-acetyl-6-methyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-7(6(2)13)9-8(4-5)11-10(14)12-9/h3-4H,1-2H3,(H2,11,12,14) |
InChI Key |
WSPACGGHSMSULD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=O)N2)C(=O)C |
Origin of Product |
United States |
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